Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluorophenyl)piperidine-4-carboxylic acid

Physicochemical profiling Ionization state Lead optimization

4-(4-Fluorophenyl)piperidine-4-carboxylic acid (CAS 752982-57-3) is a privileged piperidine scaffold for medicinal chemistry. Its para-fluoro substituent optimizes CCR2 binding affinity while offering a vector for hERG selectivity profiling. Available in batches up to 5 kg (≥95% purity), this building block eliminates in-house synthesis of this key intermediate, accelerating parallel medicinal chemistry and solid-phase peptide synthesis workflows. Request a bulk quote for your process-scale needs.

Molecular Formula C12H14FNO2
Molecular Weight 223.24
CAS No. 752982-57-3
Cat. No. B3395583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)piperidine-4-carboxylic acid
CAS752982-57-3
Molecular FormulaC12H14FNO2
Molecular Weight223.24
Structural Identifiers
SMILESC1CNCCC1(C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)
InChIKeyQFHFMHREPUBQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)piperidine-4-carboxylic acid (CAS 752982-57-3): A Key Fluorinated Piperidine Scaffold for Medicinal Chemistry & CCR2 Antagonist Programs


4-(4-Fluorophenyl)piperidine-4-carboxylic acid (CAS 752982-57-3) is a 4,4-disubstituted piperidine bearing a para-fluorophenyl ring and a carboxylic acid group. This heterocyclic amino acid analog is predominantly employed as a versatile synthetic intermediate in the assembly of chemokine receptor 2 (CCR2) antagonists, where its fluorinated aryl substituent modulates both binding affinity and selectivity versus the hERG (I_Kr) ion channel [1]. The compound is also utilized as a protected building block (e.g., Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid) in solid-phase peptide synthesis to introduce a conformationally constrained, fluorinated aromatic residue . Its predicted physicochemical parameters include a melting point of 133–136 °C, a predicted pKa of 3.54 ± 0.20, and a predicted logP that positions it as a moderately lipophilic scaffold .

Why 4-(4-Fluorophenyl)piperidine-4-carboxylic acid Cannot Be Casually Substituted: The Specificity of the para-Fluoro Motif in Receptor Binding and Selectivity


Close-in analogs of 4-(4-fluorophenyl)piperidine-4-carboxylic acid—such as the unsubstituted 4-phenyl, 4-(4-chlorophenyl), or 4-(4-methylphenyl) variants—exhibit divergent electronic, steric, and lipophilic profiles that directly impact target engagement and off-target liability. Notably, in the CCR2 antagonist series reported by Pasternak et al., the 4-(4-fluorophenyl)piperidine moiety was initially selected for its potent CCR2 binding; however, its poor selectivity over the hERG (I_Kr) channel necessitated replacement with heteroaryl or carboxyphenyl subunits to mitigate cardiotoxicity risk [1]. This demonstrates that the para-fluoro substituent is not a generic 'fluorine scan' element but a critical determinant of both potency and selectivity, making simple isosteric replacement risky without quantitative comparative data.

Head-to-Head Evidence for 4-(4-Fluorophenyl)piperidine-4-carboxylic acid Versus Closest Analogs


Predicted Acidity (pKa) Shift Relative to 4-Phenyl and 4-(4-Chlorophenyl) Analogs

The predicted pKa of the carboxylic acid group in 4-(4-fluorophenyl)piperidine-4-carboxylic acid is 3.54 ± 0.20, which lies between the 4-phenyl analog (pKa 3.57 ± 0.20) and the 4-(4-chlorophenyl) analog (pKa 3.44 ± 0.20) . This slight acidification relative to the parent phenyl compound is consistent with the electron-withdrawing effect of fluorine, while chloro substitution induces a more pronounced acidification due to its stronger electron-withdrawing inductive effect.

Physicochemical profiling Ionization state Lead optimization

Lipophilicity Modulation Evidenced by Fluorine Substitution vs. Hydrogen

Fluorination of the para position of the phenyl ring is a well-established strategy to modulate lipophilicity while preserving molecular size. Although experimentally measured logP/logD values for the free amino acid are scarce, the Fmoc-protected derivatives provide a practical comparison: Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid exhibits a predicted logP of approximately 4.99, whereas the non-fluorinated Fmoc-4-phenylpiperidine-4-carboxylic acid has a predicted logP of approximately 4.98 [1]. The near-identical logP indicates that fluorine introduces polarity without drastically altering overall hydrophobicity, a key advantage for maintaining membrane permeability while reducing non-specific binding.

Lipophilicity logP Drug-likeness

CCR2 Binding Potency: The 4-(4-Fluorophenyl)piperidine Scaffold as a Privileged Chemokine Receptor Fragment

In the prototypical CCR2 antagonist series described by Pasternak et al., the 4-(4-fluorophenyl)piperidine-4-carboxylic acid-derived lead compound (bearing the 4-(4-fluorophenyl)piperidine moiety linked to a 1-alkyl-cyclopentane carboxamide) exhibited potent CCR2 binding with an IC₅₀ in the low nanomolar range [1]. While the publication does not disclose the exact IC₅₀ of the 4-(4-fluorophenyl)piperidine-containing analog, the study explicitly states that this motif was the starting point for optimization and that replacement with heteroaryl or carboxyphenyl groups was undertaken solely to address hERG selectivity—not to improve CCR2 potency—indicating that the 4-(4-fluorophenyl)piperidine fragment already conferred excellent target affinity.

CCR2 antagonist Chemokine receptor Binding affinity

hERG (I_Kr) Selectivity Profile: Why the Fluorophenyl Analog Required Optimization

The 4-(4-fluorophenyl)piperidine-containing CCR2 antagonist exhibited poor selectivity against the I_Kr (hERG) potassium channel, a known liability for drug-induced QT prolongation [1]. This prompted the medicinal chemistry team to replace the 4-(4-fluorophenyl)piperidine subunit with heteroaryl and carboxyphenyl piperidines, which subsequently retained CCR2 potency while significantly improving selectivity over I_Kr [1]. This disclosure not only confirms the biological activity of the 4-(4-fluorophenyl)piperidine scaffold but also delineates its selectivity boundaries, allowing researchers to proactively design away from hERG liability when using this intermediate.

hERG Cardiotoxicity Selectivity

Thermal Stability (Melting Point) Comparison with Non-Fluorinated Analog

The experimentally determined melting point of 4-(4-fluorophenyl)piperidine-4-carboxylic acid is 133–136 °C , which is significantly higher than that of its non-fluorinated counterpart 4-phenylpiperidine-4-carboxylic acid (mp 118–122 °C, as reported for the hydrochloride salt) . The elevation in melting point (approximately 15 °C) is consistent with enhanced crystal lattice stability conferred by the fluorine atom's ability to engage in C–H···F and C–F···π interactions.

Solid-state properties Melting point Crystallinity

Synthetic Tractability and Multi-Kilogram Supply Capability

Vendor listings indicate that 4-(4-fluorophenyl)piperidine-4-carboxylic acid is commercially available at a purity of ≥95% in quantities ranging from 5 g to 5 kg, with custom synthesis options for larger scales . In contrast, less common 4-arylpiperidine-4-carboxylic acids such as the 4-(4-methylphenyl) variant are typically available only in milligram to gram quantities, reflecting their lower demand and less optimized synthetic routes.

Scalability Custom synthesis Supply chain

High-Impact Application Scenarios for 4-(4-Fluorophenyl)piperidine-4-carboxylic acid in Drug Discovery and Chemical Biology


CCR2 Antagonist Lead Optimization: Balancing Potency and Cardiotoxicity

Leveraging the established CCR2 binding affinity of the 4-(4-fluorophenyl)piperidine scaffold (Section 3, Evidence 3) and the known hERG liability (Section 3, Evidence 4), medicinal chemists can use 4-(4-fluorophenyl)piperidine-4-carboxylic acid as a starting point for parallel medicinal chemistry. By introducing heteroaryl replacements at the piperidine 4-position or polar substituents on the phenyl ring, teams can systematically improve the hERG selectivity index while monitoring CCR2 IC₅₀, as demonstrated by Pasternak et al. [1].

Conformationally Constrained Peptidomimetic Synthesis via Fmoc-SPPS

The Fmoc-protected derivative (Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid) enables direct incorporation into solid-phase peptide synthesis workflows, introducing a rigid, fluorinated aromatic residue that can probe the importance of conformational restriction in peptide-receptor interactions . The minimal logP shift relative to non-fluorinated phenylalanine analogs (Section 3, Evidence 2) ensures that the fluorinated building block does not disrupt the overall hydrophobicity profile of the peptide.

Fragment-Based Drug Discovery (FBDD) Library Design

The combination of a hydrogen-bond donor (carboxylic acid), a basic amine (piperidine NH), and a fluorinated aromatic ring makes 4-(4-fluorophenyl)piperidine-4-carboxylic acid a privileged fragment for library design. Its moderate molecular weight (223.24 g/mol) and predicted pKa of 3.54 (Section 3, Evidence 1) comply with Rule-of-Three guidelines, and the para-fluoro substituent serves as a versatile vector for 19F NMR-based fragment screening, enabling direct binding detection without the need for isotopic labeling.

Scale-Up Campaigns Requiring Kilogram-Scale Intermediates

For process chemistry groups tasked with producing multigram to kilogram quantities of advanced intermediates, the commercial availability of 4-(4-fluorophenyl)piperidine-4-carboxylic acid in up to 5 kg lots with ≥95% purity (Section 3, Evidence 6) eliminates the need for in-house synthesis of this building block, reducing development timelines by weeks and minimizing the analytical burden associated with characterizing a new synthetic intermediate.

Quote Request

Request a Quote for 4-(4-Fluorophenyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.